N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide
Overview
Description
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide, commonly known as CBPTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. CBPTA is a thiadiazole derivative that has shown promising results in scientific research for its ability to act as an inhibitor of certain enzymes and receptors.
Scientific Research Applications
CBPTA has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to act as an inhibitor of enzymes such as acetylcholinesterase and tyrosinase, which are involved in the pathogenesis of Alzheimer's disease and melanoma, respectively. CBPTA has also shown potential as an inhibitor of certain receptors such as adenosine A1 and A2A receptors, which are involved in the regulation of cardiovascular and neurological functions.
Mechanism of Action
The mechanism of action of CBPTA involves its ability to bind to the active site of enzymes and receptors, thereby inhibiting their activity. CBPTA has been shown to bind to the catalytic site of acetylcholinesterase and tyrosinase, thereby preventing the hydrolysis of acetylcholine and the oxidation of tyrosine, respectively. CBPTA has also been shown to bind to the allosteric site of adenosine A1 and A2A receptors, thereby modulating their activity.
Biochemical and Physiological Effects:
CBPTA has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are involved in the regulation of cognitive and motor functions. CBPTA has also been shown to inhibit the proliferation of melanoma cells, which is a promising finding for the treatment of melanoma. However, further studies are required to fully understand the biochemical and physiological effects of CBPTA.
Advantages and Limitations for Lab Experiments
CBPTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have high selectivity and potency for its target enzymes and receptors. However, CBPTA has some limitations as well. It has poor solubility in water, which can limit its use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on CBPTA. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the biochemical and physiological effects of CBPTA in more detail, particularly in vivo. Additionally, further studies are required to fully understand the mechanism of action of CBPTA and its potential applications in the treatment of various diseases. Finally, the development of CBPTA derivatives with improved solubility and bioavailability could lead to the development of more effective drugs.
properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c18-13-8-6-12(7-9-13)10-16-20-21-17(24-16)19-15(22)11-23-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQQNFDEKXJEAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.